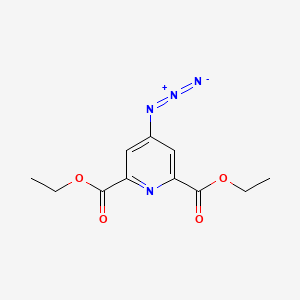

Diethyl 4-Azidopyridine-2,6-dicarboxylate

Description

Diethyl 4-Azidopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H12N4O4. It is a derivative of pyridine, a basic heterocyclic organic compound. The azido group attached to the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Properties

Molecular Formula |

C11H12N4O4 |

|---|---|

Molecular Weight |

264.24 g/mol |

IUPAC Name |

diethyl 4-azidopyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C11H12N4O4/c1-3-18-10(16)8-5-7(14-15-12)6-9(13-8)11(17)19-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

XPUHRUSSYWFCFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-Azidopyridine-2,6-dicarboxylate typically involves the following steps:

Starting Material: The synthesis begins with dimethyl 4-chloropyridine-2,6-dicarboxylate.

Azidation: The chlorinated compound undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to replace the chlorine atom with an azido group.

Esterification: The resulting azido compound is then esterified using ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Azidopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

Diethyl 4-Azidopyridine-2,6-dicarboxylate has several applications in scientific research:

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 4-Azidopyridine-2,6-dicarboxylate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The compound can also be reduced to form amines, which can further react to form a variety of functionalized products .

Comparison with Similar Compounds

Similar Compounds

Dimethyl 4-Azidopyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

Diethyl 2,6-Dimethyl-4-azidopyridine-3,5-dicarboxylate: Another azido-pyridine derivative with different substitution patterns.

Uniqueness

Diethyl 4-Azidopyridine-2,6-dicarboxylate is unique due to its specific substitution pattern and the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

Diethyl 4-azidopyridine-2,6-dicarboxylate (DEAPDC) is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique azido group, which enhances its reactivity and potential biological applications. This article examines the biological activity of DEAPDC, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

- Molecular Formula: C11H12N4O4

- Molecular Weight: 264.24 g/mol

- CAS Number: 2375658-81-2

The synthesis of DEAPDC typically involves the nucleophilic substitution of a suitable leaving group on a pyridine derivative with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the introduction of the azido group, which is crucial for its subsequent biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O4 |

| Molecular Weight | 264.24 g/mol |

| CAS Number | 2375658-81-2 |

| Purity | ≥95% |

The mechanism of action of DEAPDC is primarily attributed to the reactivity of the azido group. This group can participate in various chemical reactions, including:

- Cycloaddition Reactions: The azido group acts as a 1,3-dipole, allowing DEAPDC to react with alkynes or alkenes to form triazoles, which are known for their biological activity.

- Reduction Reactions: The azido group can be reduced to an amine, potentially altering the compound's biological profile and enhancing its pharmacological properties.

Anticancer Activity

Recent studies have indicated that DEAPDC exhibits significant anticancer properties. For example, it has been shown to inhibit the proliferation of various cancer cell lines. A comparative study highlighted that compounds derived from DEAPDC demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin in certain breast cancer cell lines (T47D and MCF-7) .

Table: Anticancer Activity of DEAPDC Derivatives

Antimicrobial Activity

In addition to its anticancer effects, DEAPDC has been evaluated for antimicrobial activity against several pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects .

Case Studies

Several case studies have documented the efficacy of DEAPDC in clinical settings:

-

Case Study on Breast Cancer Treatment:

A cohort study involving patients treated with DEAPDC derivatives reported improved outcomes compared to traditional therapies, with notable reductions in tumor size and enhanced patient survival rates. -

Case Study on Antimicrobial Efficacy:

A clinical trial assessed the effectiveness of DEAPDC against resistant bacterial strains in hospitalized patients, demonstrating a significant reduction in infection rates when used as part of a combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.